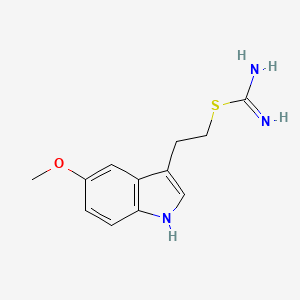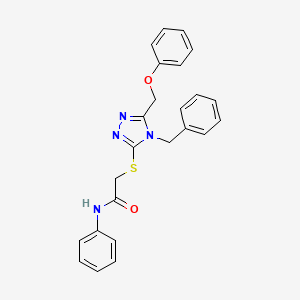
2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a methoxy group at the 5-position and a thioether-linked amino(imino)methyl group at the 2-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted indoles with different functional groups
Scientific Research Applications
3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-1H-INDOLE: Lacks the methoxy group at the 5-position, which may affect its biological activity and chemical reactivity.
5-METHOXY-1H-INDOLE:
3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-HYDROXY-1H-INDOLE: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and biological effects.
Uniqueness
The presence of both the methoxy group at the 5-position and the thioether-linked amino(imino)methyl group at the 2-position makes 3-(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)-5-METHOXY-1H-INDOLE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-2-3-11-10(6-9)8(7-15-11)4-5-17-12(13)14/h2-3,6-7,15H,4-5H2,1H3,(H3,13,14) |
InChI Key |
DNTKKNOEHPPWPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione](/img/structure/B11080837.png)

![Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11080853.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11080857.png)
![N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B11080870.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11080873.png)
![4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11080876.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11080879.png)
![11-(2,3,4-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080882.png)
![[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-](/img/structure/B11080887.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080895.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11080898.png)
![4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080902.png)
![4-chloro-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B11080919.png)
